Telmisartan Dimer Impurity

Overview

Description

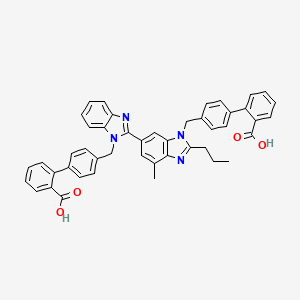

Telmisartan Dimer Impurity is a chemical compound associated with the antihypertensive drug Telmisartan. Telmisartan is an angiotensin II receptor antagonist used primarily to treat high blood pressure. The dimer impurity of Telmisartan, identified by its molecular formula C46H38N4O4 and a molecular weight of 710.82, is a byproduct formed during the synthesis of Telmisartan . This impurity is significant in pharmaceutical research as it helps in understanding the purity and stability of the drug.

Preparation Methods

The synthesis of Telmisartan Dimer Impurity involves several steps, typically starting with the preparation of functionalized benzimidazoles. One common method includes a Suzuki cross-coupling reaction between two functionalized benzimidazoles, catalyzed by a solid-supported palladium catalyst . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sulfur oxychloride . The reaction completion is confirmed by thin-layer chromatography, and the product is purified through filtration and drying .

Chemical Reactions Analysis

Telmisartan Dimer Impurity undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Telmisartan Dimer Impurity has several applications in scientific research:

Mechanism of Action

Telmisartan itself works by blocking the angiotensin II type-1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to a reduction in blood pressure. The impurity may interact with similar molecular targets but is generally considered inactive in therapeutic terms .

Comparison with Similar Compounds

Telmisartan Dimer Impurity can be compared with other impurities and related compounds of Telmisartan:

Telmisartan Bromo Acid: This impurity has a molecular formula of C14H11BrO2 and is used in similar analytical studies.

Telmisartan Bromo Nitrile Impurity: With a molecular formula of C14H10BrN, this impurity is also studied for its presence in Telmisartan formulations.

Telmisartan EP Impurity A: This compound, with a molecular formula of C19H20N4, is another related impurity used in pharmaceutical research. The uniqueness of this compound lies in its specific structure and formation pathway, which provides insights into the synthesis and stability of Telmisartan.

Biological Activity

Telmisartan, an angiotensin II receptor blocker (ARB), is primarily used for treating hypertension. However, its dimer impurity has garnered attention due to its potential biological activities, particularly in cancer therapy and metabolic modulation. This article delves into the biological activity of Telmisartan dimer impurity, presenting research findings, case studies, and data tables that illustrate its effects.

Overview of this compound

This compound arises from the synthetic processes involved in producing telmisartan. It is essential to understand its structural characteristics and how they may influence its biological activities compared to the parent compound.

Anticancer Properties

Recent studies have indicated that telmisartan and its derivatives exhibit significant anticancer properties. A notable study synthesized alkylamine derivatives of telmisartan, which demonstrated enhanced anticancer activity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells (MDA-MB-231) . The study highlighted the following findings:

- Cell Proliferation Inhibition : The synthesized compounds showed lower half-maximal effective concentrations (EC50) than telmisartan, indicating increased potency in inhibiting cancer cell proliferation.

- Mechanism of Action : Flow cytometry analyses revealed that these compounds induced apoptosis in cancer cells, a critical mechanism for anticancer agents.

Table 1: Comparison of Anticancer Activity of Telmisartan Derivatives

| Compound | EC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Telmisartan | 4.78 | MDA-MB-231 | Apoptosis induction |

| Compound 8 | 2.5 | MDA-MB-231 | Apoptosis induction |

PPARγ Activation

Telmisartan also acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and adipogenesis. Research has shown that the dimer impurity retains some PPARγ activation properties, albeit at reduced efficacy compared to pioglitazone, a full agonist .

Table 2: PPARγ Activation Potency

| Compound | Amax (%) | EC50 (μM) |

|---|---|---|

| Pioglitazone | 100 | 1.05 |

| Telmisartan | 61.3 | 4.78 |

| Dimer Impurity | TBD | TBD |

Case Studies

- In Vivo Studies : In a xenograft model using MDA-MB-231 cells, compound 8 derived from telmisartan showed significant tumor reduction compared to controls and telmisartan itself . This suggests that modifications to the telmisartan structure can enhance its therapeutic effects.

- Metabolic Studies : A study investigating the metabolic effects of telmisartan and its derivatives found that while telmisartan improved insulin sensitivity, the dimer impurity's effects on glucose metabolism were less pronounced but still noteworthy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Telmisartan Dimer Impurity in drug substances?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method, as described in pharmacopeial guidelines. The mobile phase and chromatographic system should be optimized to separate the dimer impurity from Telmisartan and other related substances. Quantification involves comparing peak responses (rU/rS) against validated reference standards . For enhanced specificity, hyphenated techniques like LC-MS can confirm structural identity .

- Validation : Ensure method validation per ICH guidelines, including specificity, linearity, accuracy, and detection limits (e.g., NMT 0.2% for any individual impurity) .

Q. What are the known structurally related impurities of Telmisartan, and how do they differ from the dimer impurity?

- Related Impurities : Telmisartan Impurity 15 (CAS 1098100-86-7) and EP Impurities A–H (e.g., EP Impurity C, CAS 144702-26-1) are common process-related or degradation impurities. The dimer impurity typically arises from coupling reactions during synthesis, forming a covalent bond between two Telmisartan molecules .

- Analytical Challenges : Distinguishing dimer impurities from isomers or adducts requires orthogonal methods like NMR or high-resolution mass spectrometry .

Q. How are acceptance criteria for this compound determined in regulatory submissions?

- Threshold Justification : Limits are based on (1) toxicity data (if available), (2) batch analysis trends, and (3) ICH Q3A/B thresholds (e.g., 0.1% for unidentified impurities). For Telmisartan, the typical limit for any individual impurity is NMT 0.2% .

- Risk Assessment : Toxicological evaluation using in silico tools (e.g., Derek Nexus) or Ames testing may be required if the impurity is suspected to be mutagenic .

Q. What synthesis pathways are most likely to generate this compound?

- Formation Mechanisms : Dimerization can occur during condensation steps in the synthesis of Telmisartan’s benzimidazole core, particularly under high-temperature or acidic conditions. Residual catalysts (e.g., hydrochloric acid) may accelerate this side reaction .

- Mitigation : Process optimization (e.g., controlled pH, reduced reaction time) and purification steps (e.g., recrystallization) minimize dimer formation .

Q. How are forced degradation studies designed to assess the stability of Telmisartan and its dimer impurity?

- Protocol : Expose Telmisartan to stress conditions (acid/base hydrolysis, oxidation, heat, and light) per ICH Q1A guidelines. Monitor degradation products using stability-indicating methods (e.g., gradient HPLC). The dimer impurity may form under oxidative or thermal stress .

- Data Interpretation : Correlate impurity profiles with degradation pathways to identify critical quality attributes for formulation development .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiles across different Telmisartan batches?

- Root-Cause Analysis : Investigate variability in raw materials (e.g., starting material purity), process parameters (e.g., temperature fluctuations), or analytical method robustness. Use design of experiments (DoE) to identify critical factors .

- Cross-Validation : Compare results from multiple labs using harmonized protocols and shared reference standards to eliminate inter-lab variability .

Q. What advanced techniques are employed for structural elucidation of unknown impurities co-eluting with Telmisartan Dimer?

- Hyphenated Techniques : LC-MS/MS with collision-induced dissociation (CID) fragments the impurity for structural analysis. High-resolution MS (HRMS) provides exact mass data to propose molecular formulas .

- NMR Spectroscopy : 2D NMR (e.g., COSY, HSQC) resolves complex spin systems, particularly for distinguishing regioisomers or stereoisomers .

Q. How do degradation mechanisms of Telmisartan in formulation matrices influence dimer impurity levels?

- Matrix Effects : Phospholipid complexes or SMEDDS formulations may alter Telmisartan’s solubility, affecting dimer formation kinetics. For example, amorphous Telmisartan in SMEDDS shows pH-independent dissolution but may aggregate under storage .

- Accelerated Stability Testing : Monitor impurity growth under ICH Q1B photostability conditions to predict long-term stability .

Q. What strategies are used to predict the toxicity of this compound in absence of in vivo data?

- In Silico Tools : Apply quantitative structure-activity relationship (QSAR) models (e.g., OECD Toolbox) to assess mutagenic or carcinogenic potential. Compare structural alerts with known toxic impurities (e.g., nitrosamines) .

- Read-Across Analysis : Leverage data from structurally similar dimers (e.g., Olmesartan Dimer Impurity, CAS 172875-98-8) to estimate toxicity thresholds .

Q. How can batch-to-batch variation in dimer impurity content be controlled during scale-up?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line Raman spectroscopy) during synthesis to detect dimer formation early .

- Design Space Optimization : Use D-optimal mixture design to identify robust formulation parameters (e.g., solvent ratios, excipient compatibility) that suppress dimerization .

Properties

IUPAC Name |

2-[4-[[2-[3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazol-5-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H38N4O4/c1-3-10-42-48-43-29(2)25-34(26-41(43)49(42)27-30-17-21-32(22-18-30)35-11-4-6-13-37(35)45(51)52)44-47-39-15-8-9-16-40(39)50(44)28-31-19-23-33(24-20-31)36-12-5-7-14-38(36)46(53)54/h4-9,11-26H,3,10,27-28H2,1-2H3,(H,51,52)(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZAWGSRRZSCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5CC7=CC=C(C=C7)C8=CC=CC=C8C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730877 | |

| Record name | 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884330-14-7 | |

| Record name | 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.